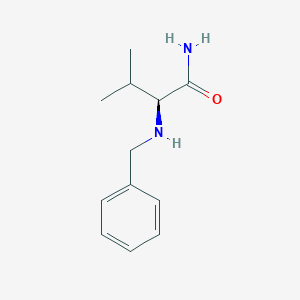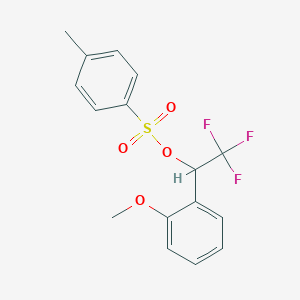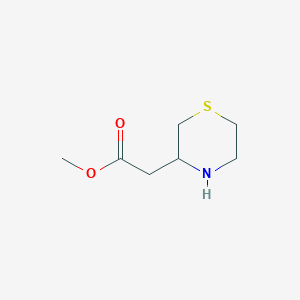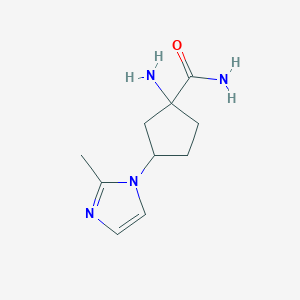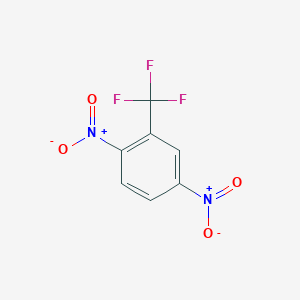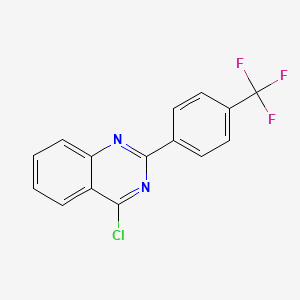
4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde is an organic compound that features a pyridine ring attached to an indole structure with an aldehyde functional group at the 3-position of the indole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde typically involves the condensation of pyridine derivatives with indole-3-carbaldehyde under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 4-(Pyridin-4-yl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Pyridin-4-yl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or activator .
類似化合物との比較
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- N-(pyridin-4-yl)pyridin-4-amine
Comparison: 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde is unique due to its indole core, which imparts distinct electronic properties compared to other pyridine derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or advanced materials .
特性
分子式 |
C14H10N2O |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
4-pyridin-4-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-11-8-16-13-3-1-2-12(14(11)13)10-4-6-15-7-5-10/h1-9,16H |
InChIキー |
NAUHMRPIYPLRJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



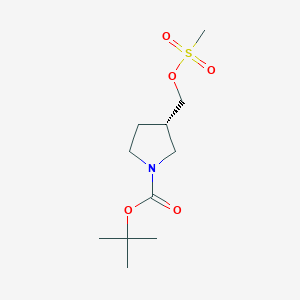
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
